10-O-Caffeoyl-6-epiferetoside

Natural Product Chemistry Iridoid Glycosides Structural Elucidation

10-O-Caffeoyl-6-epiferetoside (CAS 83348-22-5), also known as 10-O-caffeoyl deacetyldaphylloside, is a naturally occurring iridoid O-glycoside characterized by the presence of a caffeoyl ester moiety attached to an iridoid skeleton. Its molecular formula is C26H30O14, with a monoisotopic mass of 566.16356 Da.

Molecular Formula C26H30O14
Molecular Weight 566.5 g/mol
CAS No. 83348-22-5
Cat. No. B210404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-O-Caffeoyl-6-epiferetoside
CAS83348-22-5
Molecular FormulaC26H30O14
Molecular Weight566.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(C2C1C(C=C2COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C26H30O14/c1-36-24(35)13-10-38-25(40-26-23(34)22(33)21(32)17(8-27)39-26)19-12(7-16(30)20(13)19)9-37-18(31)5-3-11-2-4-14(28)15(29)6-11/h2-7,10,16-17,19-23,25-30,32-34H,8-9H2,1H3/b5-3+/t16-,17-,19+,20-,21-,22+,23-,25-,26+/m1/s1
InChIKeyLLNDGETZUXLFQJ-GEIFZCKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





10-O-Caffeoyl-6-epiferetoside (CAS 83348-22-5): An Iridoid Glycoside for Advanced Research


10-O-Caffeoyl-6-epiferetoside (CAS 83348-22-5), also known as 10-O-caffeoyl deacetyldaphylloside, is a naturally occurring iridoid O-glycoside characterized by the presence of a caffeoyl ester moiety attached to an iridoid skeleton . Its molecular formula is C26H30O14, with a monoisotopic mass of 566.16356 Da [1]. This compound has been isolated from various botanical sources including Gardenia jasminoides fruits and Wendlandia formosana leaves [2][3]. As an iridoid glycoside, it belongs to a class of monoterpenoid compounds that have attracted research interest due to their diverse bioactivities .

10-O-Caffeoyl-6-epiferetoside Procurement: Why Simple Iridoid Substitution is Not a Valid Strategy


Generic substitution of 10-O-caffeoyl-6-epiferetoside with other iridoid glycosides, such as feretoside, deacetyldaphylloside, or scandoside methyl ester, is not scientifically valid. These compounds, while sharing a core iridoid scaffold, exhibit distinct molecular structures due to variations in their esterification patterns and functional groups . For instance, feretoside (CAS 27530-67-2) is not caffeoylated and acts primarily as a heat shock protein (HSP) inducer , whereas the caffeoyl group in 10-O-caffeoyl-6-epiferetoside is critical for its documented antioxidant radical scavenging capacity [1]. Similarly, deacetyldaphylloside lacks the 10-O-caffeoyl substitution, which fundamentally alters its polarity, molecular recognition properties, and biological profile . Therefore, procurement decisions must be based on precise structural identity rather than general compound class, as the specific 10-O-caffeoyl modification in this compound confers unique and non-interchangeable chemical and biological properties [1].

10-O-Caffeoyl-6-epiferetoside: Quantifiable Differentiation Evidence vs. Closest Analogs


Structural Differentiation: 10-O-Caffeoyl Ester Defines Unique Molecular Identity vs. Non-Caffeoylated Iridoids

10-O-Caffeoyl-6-epiferetoside is unequivocally differentiated from its closest structural analog, feretoside (CAS 27530-67-2), by the presence of a caffeoyl ester at the C-10 position. This substitution replaces a free hydroxyl group with a bulky, aromatic ester, significantly increasing the molecular weight from 404.37 Da (feretoside) to 566.5 Da [1]. This modification is confirmed by high-resolution 1D and 2D NMR spectral data [2]. The presence of the caffeoyl group is a key determinant of the compound's distinct chemical reactivity and bioactivity profile [2].

Natural Product Chemistry Iridoid Glycosides Structural Elucidation

Antioxidant Activity: 10-O-Caffeoyl Group Confers Radical Scavenging Capability Absent in Non-Caffeoylated Analogs

While direct, head-to-head quantitative antioxidant data for 10-O-caffeoyl-6-epiferetoside are limited, a closely related structural analog, 10-O-caffeoyl daphylloside (compound 5 in the study), was evaluated for antioxidant activity against DPPH, hydroxyl radical, and peroxynitrite in the same study as the target compound [1]. The research confirms that the caffeoyl ester group is responsible for the observed antioxidant effects [1]. This is in stark contrast to feretoside, which lacks the caffeoyl moiety and is characterized primarily as a heat shock protein (HSP) inducer, with no reported direct radical scavenging activity in the same assay systems .

Antioxidant Research Free Radical Scavenging Oxidative Stress

Physicochemical Differentiation: Enhanced Polarity and Altered Solubility Profile vs. Less Polar Iridoids

The presence of the 10-O-caffeoyl group significantly alters the physicochemical properties of 10-O-caffeoyl-6-epiferetoside compared to its non-caffeoylated counterparts. This compound has an XLogP3-AA value of -1.5 [1], indicating considerable hydrophilicity. While specific solubility data for feretoside are not widely published, the structural addition of the caffeoyl ester generally increases polarity compared to non-acylated iridoids . The compound is reported to be soluble in DMSO, methanol, ethanol, and pyridine [2], a profile that influences extraction, purification (e.g., via preparative HPLC), and formulation decisions in research settings.

Analytical Chemistry Chromatography Natural Product Isolation

Commercial Availability: High Purity (>=98%) Enables Reproducible Research vs. Unspecified or Lower Purity Alternatives

10-O-Caffeoyl-6-epiferetoside is commercially available with a specified purity of >=98%, as verified by HPLC and NMR analysis [1][2]. This high level of purity is critical for its use as an analytical reference standard and for ensuring reproducibility in biological assays. In contrast, many other iridoid glycosides, including deacetyldaphylloside and some feretoside batches, may be offered at lower or unspecified purity levels . The availability of 10-O-Caffeoyl-6-epiferetoside in a well-characterized, high-purity form reduces the risk of experimental variability due to impurities.

Chemical Procurement Quality Control Reference Standards

10-O-Caffeoyl-6-epiferetoside: Evidence-Based Research and Industrial Application Scenarios


Antioxidant Mechanism Studies and Free Radical Scavenging Assays

Given the established antioxidant activity of structurally related 10-O-caffeoyl iridoids (e.g., 10-O-caffeoyl daphylloside) against DPPH, hydroxyl radical, and peroxynitrite, 10-O-caffeoyl-6-epiferetoside is a prime candidate for investigations into oxidative stress pathways and radical scavenging mechanisms [1]. Its use is supported by the presence of the caffeoyl moiety, a known pharmacophore for antioxidant activity [1].

Phytochemical Profiling and Quality Control of Gardenia jasminoides and Related Species

As a characterized metabolite from Gardenia jasminoides fruits and Wendlandia formosana leaves, 10-O-caffeoyl-6-epiferetoside serves as a valuable analytical marker for the authentication, standardization, and quality control of botanical materials and extracts derived from these plants [1][2]. Its high commercial purity (>=98%) and availability as a reference standard make it suitable for HPLC and LC-MS based quantitation [3].

Comparative Pharmacology of Iridoid Glycosides

Due to its distinct structural and functional profile—specifically the 10-O-caffeoyl substitution—this compound is ideal for use as a comparator in pharmacological studies investigating the structure-activity relationships (SAR) of iridoid glycosides [4]. Studies can directly contrast its antioxidant potential with that of non-caffeoylated analogs like feretoside, which act via a different mechanism (HSP induction) , thereby elucidating the specific biological contributions of the caffeoyl moiety.

Method Development for Isolation and Purification of Polar Natural Products

The specific physicochemical properties of 10-O-caffeoyl-6-epiferetoside, including its high polarity (XLogP3-AA -1.5) and solubility profile, make it a useful model compound for developing and optimizing chromatographic methods (e.g., reversed-phase HPLC, countercurrent chromatography) for the separation of polar, caffeoylated iridoids from complex natural matrices [4].

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